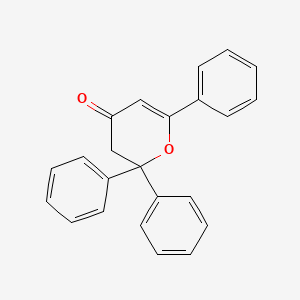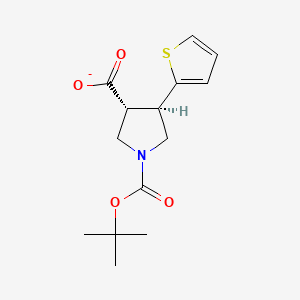
5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrazin-2-amine is a compound that features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrazin-2-amine typically involves the formation of the oxadiazole ring followed by its attachment to the pyrazine ring. One common method involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with corresponding aromatic amines via a palladium-catalyzed amination reaction . The reaction conditions often include the use of a Pd(dba)2/BINAP catalytic system.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. The use of automated systems and high-throughput screening can also aid in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Applications De Recherche Scientifique
5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrazin-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the effects of trifluoromethyl groups on biological systems. It may also serve as a probe in biochemical assays.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes. The oxadiazole and pyrazine rings may also contribute to the compound’s overall activity by facilitating interactions with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in various applications, including agrochemicals and pharmaceuticals.
Pyrrolopyrazines: These compounds feature a pyrazine ring and exhibit a wide range of biological activities, such as antimicrobial and antitumor properties.
Uniqueness
5-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrazin-2-amine is unique due to the combination of the trifluoromethyl group, oxadiazole ring, and pyrazine ring. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H4F3N5O |
|---|---|
Poids moléculaire |
231.13 g/mol |
Nom IUPAC |
5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrazin-2-amine |
InChI |
InChI=1S/C7H4F3N5O/c8-7(9,10)6-14-5(15-16-6)3-1-13-4(11)2-12-3/h1-2H,(H2,11,13) |
Clé InChI |
VEXPZPNIESOFLK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CC(=N1)N)C2=NOC(=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylate](/img/structure/B12340800.png)


![N-[(Z)-3-[(2E)-2-(dimethylaminomethylidene)hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B12340814.png)


![5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide](/img/structure/B12340838.png)

![(E)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B12340858.png)
![ethyl N-[(E)-2-cyano-3-(2,4-dichloroanilino)prop-2-enoyl]carbamate](/img/structure/B12340865.png)
![(NE)-N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine](/img/structure/B12340866.png)



